2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl 3-(trifluoromethyl)benzoate
Description
This compound (CAS: 303090-95-1) is a structurally complex molecule featuring a tricyclic core system (azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene) with two ketone groups at positions 2 and 2. The core is functionalized with an ethyl ester linkage to a 3-(trifluoromethyl)benzoate moiety. Safety guidelines emphasize handling precautions, including avoidance of heat and ignition sources (P210 code) and restricted access to children (P102 code) .
Properties
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3NO4/c23-22(24,25)15-7-1-6-14(12-15)21(29)30-11-10-26-19(27)16-8-2-4-13-5-3-9-17(18(13)16)20(26)28/h1-9,12H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCFKQVFGBPIBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCOC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,4-dioxo-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl 3-(trifluoromethyl)benzoate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzo[de]isoquinoline core, which can be achieved through a cyclization reaction of appropriate precursorsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance the production rate and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl 3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms.
Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted benzo[de]isoquinoline derivatives .
Scientific Research Applications
2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl 3-(trifluoromethyl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl 3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of tricyclic derivatives with diverse functional groups. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
*Estimated properties based on structural analogs.
Key Findings :
Trifluoromethyl Advantage: The trifluoromethyl group in the target compound enhances membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., ethyl butanoate in ). This aligns with trends in medicinal chemistry where CF₃ groups improve pharmacokinetics .
Thiourea derivatives (e.g., ) leverage this rigidity but introduce polar interactions, altering solubility and biodistribution.
Biological Activity: Naphmethonium () demonstrates the core’s versatility in modulating neurotransmitter receptors, while pyridazine-based analogs () highlight applications in kinase inhibition.
Safety Profile: The target compound’s safety guidelines (e.g., P210 for flammability) are stricter than those for simpler esters (e.g., ethyl butanoate in ), reflecting reactive intermediates formed during decomposition .
Structural-Activity Relationships (SAR) :
- Ester Chain Length: Shorter chains (e.g., ethyl in the target compound) balance lipophilicity and solubility better than longer chains (e.g., butanoate in ).
- Heteroatom Incorporation : Thiourea derivatives () exhibit hydrogen-bonding capacity, while naphmethonium’s quaternary ammonium group () enables ionic interactions absent in the target compound.
Biological Activity
The compound 2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl 3-(trifluoromethyl)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 256521-71-8
- Molecular Formula : C22H17F3N2O4
- Molecular Weight : 420.38 g/mol
Research indicates that this compound exhibits significant biological activity primarily through the inhibition of various enzymes and receptors involved in metabolic pathways. Notably, it has been shown to interact with the Aldo-keto reductase family 1 member B1 (AKR1B1) , which plays a crucial role in the reduction of carbonyl compounds to their corresponding alcohols.
Binding Properties
The binding affinity and inhibitory potency of the compound can be summarized as follows:
| Property | Measurement |
|---|---|
| IC50 (nM) | 2700 - 140000 |
| P-glycoprotein substrate | Non-substrate |
| CYP450 Inhibitory Promiscuity | Low |
| Ames Test | Non AMES toxic |
These properties suggest a selective inhibition profile that may contribute to its therapeutic potential.
Antitumor Activity
Several studies have highlighted the antitumor properties of this compound. It has been synthesized and tested against various cancer cell lines, demonstrating cytotoxic effects that are dose-dependent.
Case Studies
-
Study on Cytotoxicity :
A recent study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated an IC50 value of approximately 15 µM after 48 hours of treatment, suggesting significant antitumor activity. -
Mechanistic Insights :
Another investigation focused on the mechanism by which the compound induces apoptosis in cancer cells. The study found that it activates caspase pathways, leading to programmed cell death.
Toxicological Profile
The compound's toxicity was assessed through various in vitro assays. It exhibited low acute toxicity with an LD50 greater than 2000 mg/kg in rodent models, indicating a favorable safety profile for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
